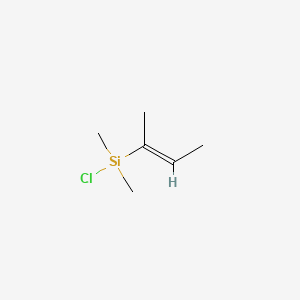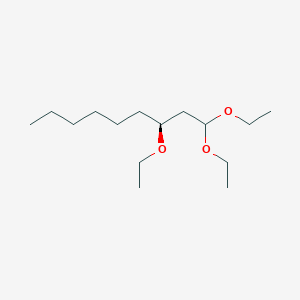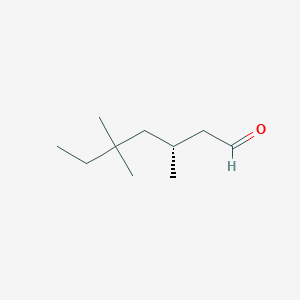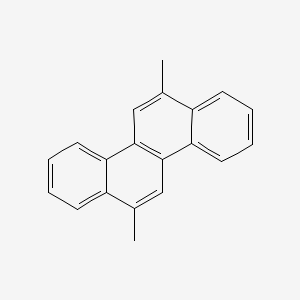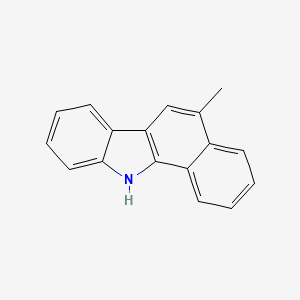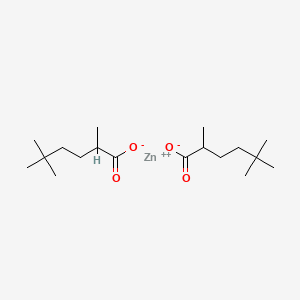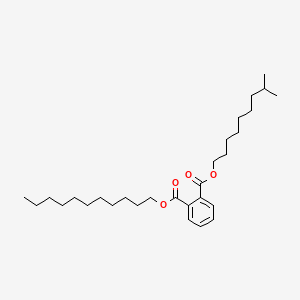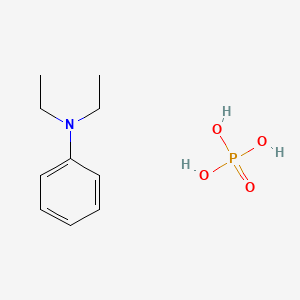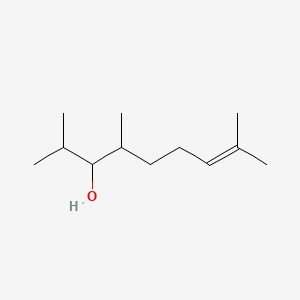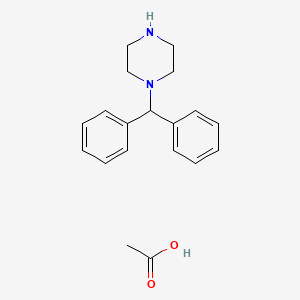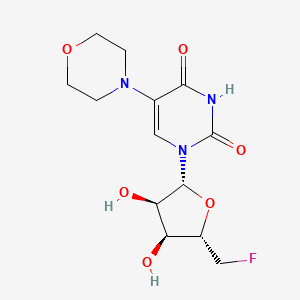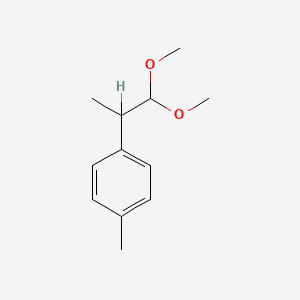
p-(2,2-Dimethoxy-1-methylethyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-(2,2-Dimethoxy-1-methylethyl)toluene: is an organic compound with the molecular formula C12H18O2 It is a derivative of toluene, where the methyl group is substituted with a 2,2-dimethoxy-1-methylethyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of p-(2,2-Dimethoxy-1-methylethyl)toluene typically begins with toluene and 2,2-dimethoxypropane.
Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the electrophilic substitution of the methyl group on toluene with the 2,2-dimethoxy-1-methylethyl group.
Catalysts: Common catalysts include Lewis acids such as aluminum chloride or sulfuric acid.
Industrial Production Methods
Scale-Up: Industrial production involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
- p-(2,2-Dimethoxy-1-methylethyl)toluene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of p-(2,2-dimethoxy-1-methylethyl)benzaldehyde or p-(2,2-dimethoxy-1-methylethyl)benzoic acid.
Reduction: Formation of p-(2,2-dimethoxy-1-methylethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Synthesis of Complex Molecules:
p-(2,2-Dimethoxy-1-methylethyl)toluene is used as an intermediate in the synthesis of more complex organic molecules.Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science:
This compound is used in the production of specialty chemicals and materials with unique properties.Agrochemicals: It is explored for its potential use in the synthesis of agrochemical products.
作用机制
Mechanism
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
p-(2,2-Dimethoxy-1-methylethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
p-(2,2-Dimethoxy-1-methylethyl)phenol: Contains a hydroxyl group instead of a methyl group on the benzene ring.
Uniqueness
Chemical Properties:
p-(2,2-Dimethoxy-1-methylethyl)toluene has unique chemical properties due to the presence of both the dimethoxy and methyl groups, which influence its reactivity and interactions.Applications: Its unique structure makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
84878-56-8 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
1-(1,1-dimethoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-7-11(8-6-9)10(2)12(13-3)14-4/h5-8,10,12H,1-4H3 |
InChI 键 |
NHCQQYMXSJZMEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


